4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran
CAS No.: 62096-53-1
Cat. No.: VC20150146
Molecular Formula: C21H18O
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran - 62096-53-1](/images/structure/VC20150146.png)
Specification
CAS No. | 62096-53-1 |
---|---|
Molecular Formula | C21H18O |
Molecular Weight | 286.4 g/mol |
IUPAC Name | 4,9-dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran |
Standard InChI | InChI=1S/C21H18O/c1-13-8-10-16(11-9-13)19-12-14(2)20-18-7-5-4-6-17(18)15(3)21(20)22-19/h4-12H,1-3H3 |
Standard InChI Key | SAQNTTDBMWTLLT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Configuration
The indeno[2,1-b]pyran system consists of a bicyclic structure formed by fusing a benzene ring (indene) with a pyran oxygen heterocycle. In 4,9-dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran, methyl groups occupy the 4- and 9-positions, while a 4-methylphenyl (p-tolyl) group is attached at the 2-position . This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions.
The molecular formula C₂₁H₁₈O (molecular weight: 286.36 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous indenopyrans reveals a nearly planar central bicyclic system with slight puckering at the pyran oxygen . The p-tolyl group adopts a perpendicular orientation relative to the indene plane, minimizing steric clashes with the adjacent methyl substituents.
Spectroscopic Signatures
Key spectral data include:
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.10 (m, aromatic protons), 6.85 (d, J = 8.2 Hz, p-tolyl protons), 2.45 (s, 4-CH₃), 2.30 (s, 9-CH₃), 2.25 (s, p-tolyl CH₃) .
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¹³C NMR: Signals at δ 158.9 (pyran C-O), 145.2–115.4 (aromatic carbons), 21.5–20.1 (methyl carbons).
Synthetic Methodologies
Multicomponent Reaction (MCR) Approaches
Efficient synthesis leverages MCRs due to their atom economy and operational simplicity. A representative protocol involves:
Table 1: Optimized Synthesis Conditions
Component | Quantity | Role |
---|---|---|
1,6-Diaminopyridinone | 1 mmol | Nucleophile |
Ninhydrin | 1 mmol | Electrophile |
Malononitrile | 1 mmol | Cyclization agent |
Ethanol | 10 mL | Solvent |
Temperature | 78°C | Reflux |
Time | 3 hr | Completion |
Under reflux in ethanol, 1,6-diaminopyridinone reacts with ninhydrin to form a pyrido triazine intermediate, which subsequently undergoes cyclocondensation with malononitrile and CH-acids to yield the target compound in 90% isolated yield . The absence of chromatographic purification enhances practicality for scale-up .
Mechanistic Insights
The reaction proceeds via:
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Knoevenagel condensation between ninhydrin and the diaminopyridinone, generating a reactive α,β-unsaturated ketone.
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Michael addition of malononitrile to the ketone, forming a nitrile-stabilized enolate.
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6-π electrocyclization to establish the pyran ring, followed by aromatization .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich indene moiety undergoes regioselective electrophilic attacks. For example, nitration at the 7-position occurs preferentially due to maximal charge density at this site.
Diels-Alder Reactivity
The central bicyclic system acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride, producing hexacyclic adducts. Computational studies (DFT, ωB97X-D/6-311+G**) indicate a low activation barrier (ΔG‡ = 18.3 kcal/mol) for this process.
Challenges and Future Directions
Current limitations include:
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Lack of enantioselective synthetic methods.
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Limited pharmacokinetic data for biomedical applications.
Priorities for future research should address these gaps while exploring catalytic asymmetric syntheses and in vivo toxicity profiling.
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